3-[1-[5-[(2-Acetamidoacetyl)amino]-6-methoxy-6-oxohexyl]pyrrol-2-yl]propanoic acid
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Overview
Description
CEP dipeptide 1 is a derivative of 2-(omega-Carboxyethyl)pyrrole (CEP) and is known for its potent angiogenic activity. This compound has been implicated in the pathogenesis of age-related macular degeneration (AMD) and is used in various scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
CEP dipeptide 1 can be synthesized using solid-phase peptide synthesis (SPPS) techniques. The process involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin. Protecting groups are used to prevent unwanted side reactions, and the final product is cleaved from the resin and purified .
Industrial Production Methods
Industrial production of CEP dipeptide 1 typically involves automated SPPS, which allows for the efficient and scalable synthesis of peptides. This method ensures high purity and yield, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
CEP dipeptide 1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, oxygen, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles like amines and electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce carboxylic acids, while reduction may yield alcohols .
Scientific Research Applications
CEP dipeptide 1 has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in angiogenesis and its potential therapeutic applications in diseases like AMD.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Used in the development of new materials and as a research tool in various industrial applications .
Mechanism of Action
CEP dipeptide 1 exerts its effects through its angiogenic activity. It promotes the formation of new blood vessels by interacting with specific molecular targets and pathways involved in angiogenesis. These targets include various receptors and signaling molecules that regulate blood vessel formation .
Comparison with Similar Compounds
Similar Compounds
2-(omega-Carboxyethyl)pyrrole (CEP): The parent compound of CEP dipeptide 1, known for its role in oxidative stress and inflammation.
Other Dipeptides: Various dipeptides with similar structures and functions, used in different research and therapeutic applications
Uniqueness
CEP dipeptide 1 is unique due to its potent angiogenic activity and its specific role in the pathogenesis of AMD. Its ability to promote blood vessel formation makes it a valuable tool in both research and therapeutic applications .
Properties
Molecular Formula |
C18H27N3O6 |
---|---|
Molecular Weight |
381.4 g/mol |
IUPAC Name |
3-[1-[5-[(2-acetamidoacetyl)amino]-6-methoxy-6-oxohexyl]pyrrol-2-yl]propanoic acid |
InChI |
InChI=1S/C18H27N3O6/c1-13(22)19-12-16(23)20-15(18(26)27-2)7-3-4-10-21-11-5-6-14(21)8-9-17(24)25/h5-6,11,15H,3-4,7-10,12H2,1-2H3,(H,19,22)(H,20,23)(H,24,25) |
InChI Key |
VBZGZUAKQLIUCN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCC(=O)NC(CCCCN1C=CC=C1CCC(=O)O)C(=O)OC |
Origin of Product |
United States |
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